molecular formula C13H11NO2S B14482966 N-Hydroxy-2-(phenylsulfanyl)benzamide CAS No. 65765-04-0

N-Hydroxy-2-(phenylsulfanyl)benzamide

Cat. No.: B14482966
CAS No.: 65765-04-0
M. Wt: 245.30 g/mol
InChI Key: LMXKJYZNJNRKNA-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(phenylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a phenylsulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-(phenylsulfanyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining traction due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-(phenylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Hydroxy-2-(phenylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(phenylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, benzamide derivatives are known to inhibit NF-kB activation, leading to apoptosis in cancer cells. This inhibition occurs through the prevention of I-kB breakdown, which is crucial for NF-kB activation . Additionally, the hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Hydroxybenzamide: Similar structure but lacks the phenylsulfanyl group.

    Phenylsulfanylbenzamide: Lacks the hydroxy group.

Uniqueness: N-Hydroxy-2-(phenylsulfanyl)benzamide is unique due to the presence of both hydroxy and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

65765-04-0

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

N-hydroxy-2-phenylsulfanylbenzamide

InChI

InChI=1S/C13H11NO2S/c15-13(14-16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,16H,(H,14,15)

InChI Key

LMXKJYZNJNRKNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)NO

Origin of Product

United States

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